molecular formula C11H10ClN B13838384 2-Chloro-5,7-dimethylquinoline

2-Chloro-5,7-dimethylquinoline

Cat. No.: B13838384
M. Wt: 191.65 g/mol
InChI Key: QRUZVJFWPWCUFL-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their extensive biological activities, including antifungal, antibacterial, antitumor, and anticancer effects

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

  • Substitution reactions can yield various substituted quinoline derivatives.
  • Oxidation reactions can produce quinoline N-oxides.
  • Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-5,7-dimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethylquinoline involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or disrupt microbial DNA . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • 2-Chloro-5,6-dimethylquinoline
  • 2-Chloro-5,8-dimethylquinoline
  • 2-Chloro-6,7-dimethylquinoline

Comparison: 2-Chloro-5,7-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the methyl groups can affect the compound’s electronic properties and its interaction with biological targets . Compared to its analogs, this compound may exhibit different antimicrobial or anticancer activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-chloro-5,7-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUZVJFWPWCUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=NC2=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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